molecular formula C15H9NO B1216183 10-hydroxyphenanthrene-9-carbonitrile CAS No. 35061-93-9

10-hydroxyphenanthrene-9-carbonitrile

Cat. No.: B1216183
CAS No.: 35061-93-9
M. Wt: 219.24 g/mol
InChI Key: UNCXGIQTDMNYMU-UHFFFAOYSA-N
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Description

10-hydroxyphenanthrene-9-carbonitrile is an organic compound with the molecular formula C15H9NO and a molecular weight of 219.24 g/mol . This solid compound has a density of 1.32 g/cm³ and a high boiling point of approximately 469.8°C at 760 mmHg, indicating good thermal stability for research processes . It is characterized by a hydroxyl group and a nitrile group attached to the phenanthrene backbone, a structure known for its relevance in advanced material science . While specific biological or mechanistic studies on this exact molecule are not detailed in the available literature, related hydroxy-phenanthrene derivatives are subjects of interest in organic synthesis and materials research . For instance, synthetic methods for similar phenanthrene derivatives are explored for developing organic luminescent materials and bioactive molecules . This compound is supplied with a high purity level of 99% . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hydroxyphenanthrene-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXGIQTDMNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188567
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35061-93-9
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxy-9-phenanthrenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 10 Hydroxyphenanthrene 9 Carbonitrile

Strategies for Carbon-Carbon and Carbon-Oxygen Bond Formation

The construction of the phenanthrene (B1679779) core and the introduction of the hydroxyl and nitrile functional groups at the C10 and C9 positions, respectively, require specific and efficient synthetic strategies. These strategies often involve the formation of key carbon-carbon and carbon-oxygen bonds.

Intramolecular Cycloaromatization Approaches

Intramolecular cycloaromatization is a powerful method for constructing polycyclic aromatic hydrocarbons like phenanthrene. This approach typically involves the cyclization of a suitably substituted biphenyl (B1667301) precursor. For instance, the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) has been shown to be an efficient route to phenanthrene derivatives. rsc.org This method proceeds through a proposed free radical reaction pathway. rsc.org Another approach involves the gold(I)-catalyzed intramolecular cyclization of unactivated cyclic 5-(2-arylethyl)-1,3-dienes to form the phenanthrene skeleton. figshare.com These methods, while not directly yielding 10-hydroxyphenanthrene-9-carbonitrile, establish a foundation for accessing the core phenanthrene structure, which can then be further functionalized.

Photocyclization Protocols

Photocyclization is a classic and widely used method for the synthesis of phenanthrenes, most notably through the oxidative photocyclization of stilbene (B7821643) derivatives. espublisher.com This reaction involves the irradiation of a stilbene-type precursor, leading to an excited state that undergoes cyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, often in the presence of an oxidizing agent like iodine, yields the aromatic phenanthrene ring system. While specific examples leading directly to this compound are not prevalent in the literature, this methodology offers a potential pathway where a stilbene precursor bearing the necessary cyano and protected hydroxyl functionalities could be employed.

A study on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, a related heterocyclic system, provides insights into the photochemical behavior of molecules with a hydroxyl group at a benzylic position. nih.gov This research demonstrated that UV irradiation can induce a fast heterolytic cleavage of the C-O bond in protic solvents, generating a carbocation and a hydroxide (B78521) ion. nih.gov This finding could have implications for the stability and reactivity of hydroxylated phenanthrene precursors under photochemical conditions.

Palladium-Catalyzed Synthetic Routes for Phenanthrene Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and offer versatile routes to phenanthrene derivatives. espublisher.comnih.govespublisher.com These methods often involve the construction of the phenanthrene core through C-C bond formation.

One such strategy is the palladium-catalyzed Heck reaction. espublisher.comespublisher.com A novel approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which allows for the synthesis of 9,10-dihydrophenanthrene (B48381) and phenanthrene derivatives. espublisher.comespublisher.com Another innovative one-pot method utilizes a palladium/norbornadiene-catalyzed domino reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene to produce phenanthrene derivatives in high yields. nih.govbeilstein-journals.org This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder sequence. nih.gov

Furthermore, a palladium-catalyzed C–H annulation of 2-biaryl triflates with alkynes has been developed for the synthesis of substituted 9,10-phenanthrenes. acs.org This reaction proceeds via C–OTf bond cleavage and alkyne insertion followed by C–H annulation, offering a route to various symmetrical and unsymmetrical phenanthrene derivatives. acs.org These palladium-catalyzed methods provide powerful and flexible strategies for assembling the phenanthrene framework, which could be adapted for the synthesis of this compound by using appropriately functionalized starting materials.

Table 1: Comparison of Palladium-Catalyzed Routes to Phenanthrene Derivatives

Reaction Type Key Reactants Catalyst System Key Transformations Advantages
Heck Reaction/Reverse Diels-AlderVinyl bromoaldehydes or aromatic bromoaldehydesPd(OAc)₂, PPh₃, Cs₂CO₃Intramolecular Heck reaction, Reverse Diels-AlderCan introduce alkyl groups on the newly formed ring. espublisher.comespublisher.com
Domino One-Pot ReactionAryl iodides, ortho-bromobenzoyl chlorides, norbornadienePd(OAc)₂ortho-C–H activation, decarbonylation, retro-Diels–AlderHigh yields, shorter reaction times. nih.govbeilstein-journals.org
C–H Annulation2-Biaryl triflates, alkynesPalladium catalystC–OTf cleavage, alkyne insertion, C–H annulationAccess to symmetrical and unsymmetrical phenanthrenes. acs.org

Transition Metal-Free Synthetic Methodologies

While transition metal-catalyzed reactions are prevalent, transition metal-free methods offer advantages in terms of cost and potential metal contamination of the final product. An efficient, one-pot, multi-component reaction has been reported for the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.com This reaction involves the condensation of aldehydes, malononitrile (B47326), 1-tetralone (B52770), and ammonium (B1175870) acetate. mdpi.com Although this method yields a dihydrophenanthrene with different substitution patterns, it highlights the potential of multi-component strategies for building complex phenanthrene-like structures without the need for transition metals. The reaction is believed to proceed through the initial addition of 1-tetralone to a Knoevenagel condensation product, followed by cyclization and auto-oxidation. mdpi.com

Precursor Design and Chemical Transformations in Synthesis

The successful synthesis of this compound heavily relies on the strategic design of precursors and the sequence of chemical transformations.

A plausible synthetic route could start from phenanthrene itself. A patent describes a method for synthesizing 9-hydroxyphenanthrene from phenanthrene using trivalent iodine reagents like iodobenzene (B50100) diacetate under acidic conditions to directly construct the C-O bond at the 9-position. google.com The resulting intermediate is then converted to 9-hydroxyphenanthrene under basic reducing conditions. google.com This 9-hydroxyphenanthrene could then be a key precursor for the introduction of the nitrile group at the 10-position, potentially through a directed ortho-metalation followed by cyanation.

Another approach involves building the phenanthrene ring from smaller, functionalized fragments. For example, the synthesis of 9,10-disubstituted phenanthrenes has been achieved by reacting the anion of 9-phenanthrol with aryl halides. nih.gov This demonstrates a method for introducing a substituent at the 10-position of a 9-hydroxyphenanthrene derivative.

The synthesis of highly congested 9,10-dihydrophenanthrene-2,4-dicarbonitriles from 1-tetralone, aldehydes, and malononitrile showcases a strategy where the nitrile groups are incorporated early in the synthesis from malononitrile. mdpi.com A similar strategy could be envisioned where a precursor already containing a protected hydroxyl group is used.

The development of a three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene (B120774) highlights the importance of efficient ring contraction and functional group manipulation in the synthesis of complex phenanthrene derivatives. chemistryviews.org

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones.

For palladium-catalyzed reactions, the mechanism often involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. In the palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes from vinyl bromoaldehydes, an intramolecular Heck reaction mechanism is proposed. espublisher.com This involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular insertion of the double bond and subsequent β-hydride elimination or other terminating steps.

In the case of the KOt-Bu promoted intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones, a free radical pathway is suggested. rsc.org This could involve the formation of a radical anion intermediate which then undergoes cyclization.

The transition-metal catalyzed cycloisomerization of biphenyl derivatives containing an alkyne unit is thought to proceed through the initial π-complexation of the alkyne with the metal catalyst (such as PtCl₂, AuCl, or InCl₃). nih.gov This is followed by an intramolecular attack of the adjacent arene ring onto the activated alkyne, leading to the cyclized phenanthrene product. nih.gov Depending on the catalyst and substrate, rearrangements such as a 1,2-halide shift can occur, suggesting the involvement of metal vinylidene intermediates. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 10-hydroxyphenanthrene-9-carbonitrile, ¹H and ¹³C NMR would be used to confirm the connectivity of atoms.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for each of the aromatic protons and a signal for the hydroxyl proton. The chemical shift (δ) of these protons would be influenced by their electronic environment. The protons on the phenanthrene (B1679779) backbone would typically appear in the aromatic region (approximately 7.0-9.0 ppm). The hydroxyl proton signal would be a singlet, and its position could vary depending on the solvent and concentration. Coupling between adjacent protons (J-coupling) would result in signal splitting, providing information about the substitution pattern.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.0 - 9.0 Multiplets

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C 120 - 150
C-OH 150 - 160
C-CN 110 - 120

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Analysis in Research

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The phenanthrene ring system is a strong chromophore. One would expect this compound to exhibit characteristic absorption bands corresponding to π-π* transitions. rsc.org The exact position of the absorption maxima (λ_max) would be influenced by the hydroxyl (-OH) and nitrile (-CN) substituents. For comparison, related phenanthrene derivatives show strong absorption bands in the range of 244-276 nm. rsc.org

Fluorescence spectroscopy provides information about the emission properties of a compound after it absorbs light. Many phenanthrene derivatives are known to be fluorescent. It is anticipated that this compound would also exhibit fluorescence, likely in the blue to green region of the spectrum when excited with an appropriate wavelength. rsc.org The quantum yield and Stokes shift would be important parameters to characterize its emission properties.

High-Resolution Mass Spectrometry for Molecular Composition Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₅H₉NO), HRMS would be used to measure its exact mass. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Expected HRMS Data for C₁₅H₉NO

Ion Type Calculated Mass
[M+H]⁺ 220.0757
[M+Na]⁺ 242.0576

Circular Dichroism (CD) Spectroscopy in Conformational Studies

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. Since this compound is not inherently chiral, it would not be expected to show a CD spectrum. However, if the molecule were part of a larger chiral assembly or if it were to bind to a chiral molecule (like a protein or DNA), then an induced CD spectrum could be observed. This would provide information about the conformation of the phenanthrene derivative within the chiral environment.

Chromatographic Methods for Purity and Isolation Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to assess the purity of a sample of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The compound would be detected by a UV detector set to one of its absorption maxima. The purity would be determined by the percentage of the total peak area that corresponds to the main peak.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), could also be used for the analysis of this compound. nih.gov Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) might be necessary to improve its volatility and chromatographic behavior. The retention time of the compound would be a characteristic property under specific GC conditions (e.g., column type, temperature program).

Computational and Theoretical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 10-hydroxyphenanthrene-9-carbonitrile, DFT calculations would be instrumental in elucidating its fundamental molecular characteristics. The optimization of the molecule's geometry is the initial step, which would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization. researchgate.net

The presence of the electron-donating hydroxyl group and the electron-withdrawing cyano group on the phenanthrene (B1679779) core is expected to significantly influence the molecule's electronic landscape. The hydroxyl group would increase electron density in the aromatic system through resonance, while the cyano group would withdraw electron density via both inductive and resonance effects.

PropertyPredicted Trend for this compoundBasis of Prediction
HOMO-LUMO Gap Reduced compared to unsubstituted phenanthreneThe push-pull nature of the hydroxyl and cyano substituents leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Dipole Moment Significantly increased compared to phenanthreneThe opposing electronic nature of the substituents will create a pronounced separation of charge within the molecule.
Polarizability EnhancedThe extended π-system and the presence of polar functional groups increase the molecule's ability to distort its electron cloud in an electric field.

This table is generated based on general principles of physical organic chemistry and computational studies on substituted aromatic systems.

An analysis of the molecular orbitals of this compound would provide a deeper understanding of its electronic behavior. The HOMO is anticipated to be largely localized on the phenanthrene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the -OH group. Conversely, the LUMO is expected to have significant contributions from the cyano group and the adjacent carbon atoms of the phenanthrene ring, indicative of the electron-accepting character of the -CN group.

The density of states (DOS) plot would visually represent the distribution of molecular orbitals at different energy levels. For this compound, the DOS plot would likely show a smaller HOMO-LUMO gap compared to unsubstituted phenanthrene, which is a common feature in push-pull aromatic systems.

The electronic polarization of this compound is expected to be significant due to the presence of the polar hydroxyl and cyano groups. A molecular electrostatic potential (MEP) map would illustrate this polarization, with negative potential (red) localized around the nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group, and positive potential (blue) around the hydrogen atom of the hydroxyl group.

The energy landscape of the molecule, explored through techniques such as conformational analysis, would likely reveal a relatively rigid structure due to the fused aromatic rings. The primary conformational flexibility would be associated with the orientation of the hydroxyl hydrogen, which could influence intermolecular hydrogen bonding.

Quantum Chemical Methods (e.g., MP2, NBO) for Detailed Analysis

To gain a more refined understanding of the electronic structure, higher-level quantum chemical methods can be employed. Møller–Plesset perturbation theory (MP2) can provide more accurate electron correlation energies compared to standard DFT functionals, which is particularly important for describing non-covalent interactions.

Natural Bond Orbital (NBO) analysis offers a powerful tool to dissect the bonding and electronic delocalization within the molecule. An NBO analysis of this compound would quantify the donor-acceptor interactions between filled and empty orbitals. Key interactions would likely include the delocalization of a lone pair from the oxygen atom of the hydroxyl group into the π* orbitals of the phenanthrene ring (n → π), and the delocalization of π electrons from the ring into the π orbital of the cyano group (π → π*). These interactions are crucial in understanding the electronic effects of the substituents.

NBO InteractionPredicted Stabilization Energy (E(2))Significance
n(O) -> π(C=C)HighIndicates strong electron donation from the hydroxyl group to the aromatic system.
π(C=C) -> π(C≡N)ModerateShows electron withdrawal from the aromatic system by the cyano group.
σ(C-H) -> σ(C-C)*LowRepresents typical hyperconjugative interactions within the aromatic framework.

This table presents hypothetical NBO analysis results for this compound based on known principles for substituted aromatic compounds.

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

Molecular dynamics simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. These simulations model the movement of atoms over time, allowing for the study of intermolecular interactions.

In an MD simulation of this compound in a polar solvent like water, the hydroxyl group would be expected to form hydrogen bonds with solvent molecules, acting as both a hydrogen bond donor and acceptor. The cyano group would primarily act as a hydrogen bond acceptor. These interactions would significantly influence the solubility and solvation structure of the molecule. In the solid state, MD simulations could reveal the packing arrangement of the molecules, which would be governed by a combination of π-π stacking interactions between the phenanthrene cores and hydrogen bonding involving the hydroxyl and cyano groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. For this compound, computational studies could explore its reactivity in various chemical transformations. For instance, the electrophilic aromatic substitution on the phenanthrene ring would be influenced by the directing effects of the hydroxyl and cyano groups. The hydroxyl group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. Computational modeling could predict the most likely sites for substitution by calculating the energies of the reaction intermediates.

Furthermore, the reactivity of the cyano group itself, such as its hydrolysis to a carboxylic acid or its reduction to an amine, could be investigated. Transition state theory combined with DFT calculations could be used to determine the activation energies for these reactions, providing insights into their feasibility and kinetics. For example, the hydrolysis of the nitrile is expected to proceed through a protonated intermediate in acidic conditions, and the computational modeling of this pathway would involve locating the relevant transition states.

Reactivity Profiles and Functional Group Transformations

Chemical Reactions of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen atom.

Hydrolysis: One of the most common reactions of nitriles is hydrolysis to form carboxylic acids. nih.gov This can be achieved under either acidic or basic aqueous conditions. In the case of 10-hydroxyphenanthrene-9-carbonitrile, hydrolysis would yield 10-hydroxyphenanthrene-9-carboxylic acid . The reaction proceeds via initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the nitrile into an aminomethyl group. nih.gov This reaction provides a pathway to synthesize 9-(aminomethyl)phenanthren-10-ol .

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. nih.gov For example, reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of a ketone after hydrolysis.

Table 1: Representative Reactions of the Nitrile Group
Reaction TypeReagentsProduct
Acid-Catalyzed HydrolysisH₃O⁺, Heat10-Hydroxyphenanthrene-9-carboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺10-Hydroxyphenanthrene-9-carboxylic acid
Reduction1. LiAlH₄ in dry ether 2. H₂O9-(Aminomethyl)phenanthren-10-ol
Grignard Reaction1. CH₃MgBr in ether 2. H₃O⁺9-acetyl-10-hydroxyphenanthrene

Reactivity of the Hydroxyl Group in Phenanthrene (B1679779) Derivatives

The hydroxyl group attached to the phenanthrene ring at the C10 position behaves as a phenanthrol, a class of compounds analogous to phenols. Its reactivity is significantly influenced by the aromatic system. The hydroxyl group can act as a nucleophile and its acidity is a key factor in its reactions.

Acidity and Salt Formation: Like phenols, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a phenoxide salt. This enhances its nucleophilicity.

Etherification (O-Alkylation): In the presence of a base, the corresponding phenoxide can react with alkyl halides (e.g., iodomethane) in a Williamson ether synthesis to form an ether, such as 10-methoxyphenanthrene-9-carbonitrile .

Esterification (O-Acylation): The hydroxyl group can be acylated to form esters. This is typically carried out using an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine. This reaction would yield 10-acetoxyphenanthrene-9-carbonitrile .

Table 2: Typical Reactions of the Phenolic Hydroxyl Group
Reaction TypeReagentsProduct Class
Etherification1. NaOH 2. R-X (e.g., CH₃I)Phenolic Ether
EsterificationAcyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), PyridinePhenolic Ester

Cycloaddition and Cyclization Reactions of Phenanthrene Systems

The phenanthrene skeleton, particularly the 9,10-double bond, is known to participate in cycloaddition reactions. These reactions are valuable for constructing more complex polycyclic structures.

Diels-Alder Reaction: The phenanthrene system can act as the diene component in a [4+2] cycloaddition reaction, although this is less common than for anthracene. The reaction typically occurs across the 9,10-positions.

Photochemical Cycloadditions: Phenanthrene undergoes photochemical [2+2] cycloaddition reactions with alkenes. Irradiation of phenanthrene in the presence of a stilbene (B7821643), for example, can lead to the formation of a cyclobutane (B1203170) ring fused to the 9,10-positions. The presence of the hydroxyl and nitrile substituents on the 10- and 9-positions, respectively, would be expected to influence the stereochemistry and regioselectivity of such additions.

Transition-Metal Catalyzed Cyclizations: Modern synthetic methods allow for the construction of the phenanthrene core itself through cyclization reactions. For instance, transition-metal catalysts like platinum or gold chlorides can catalyze the cycloisomerization of biphenyls containing an alkyne unit to form substituted phenanthrenes. While this is a synthetic route to the core structure, intramolecular cyclizations involving the existing functional groups are also conceivable under specific conditions.

Redox Chemistry and Electron Transfer Processes in Related Analogs

The redox behavior of phenanthrene and its derivatives is a well-studied area, with applications in materials science.

Oxidation: The phenanthrene nucleus can be oxidized, typically at the 9,10-positions, to form phenanthrene-9,10-dione (also known as phenanthrenequinone). organic-chemistry.org Common oxidizing agents for this transformation include chromic acid. organic-chemistry.org The presence of the electron-donating hydroxyl group at C10 would likely facilitate this oxidation, while the electron-withdrawing nitrile group at C9 would modulate the redox potential.

Reduction: The 9,10-double bond of phenanthrene is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ and a Raney Nickel catalyst) can selectively reduce this bond to yield 9,10-dihydrophenanthrene (B48381) derivatives. organic-chemistry.org In the case of the title compound, this would produce 10-hydroxy-9,10-dihydrophenanthrene-9-carbonitrile .

The redox properties are crucial for applications such as redox-active photochromic materials, where phenanthrene units are functionalized to create molecular switches. The electron-donating hydroxyl group and electron-withdrawing nitrile group would have opposing effects on the electron density of the aromatic system, thereby influencing its electron transfer capabilities.

Research on Advanced Materials and Niche Applications

Exploration in Organic Electronics and Semiconductor Research

The field of organic electronics leverages the properties of carbon-based materials to create novel electronic devices. Phenanthrene (B1679779) and its derivatives are recognized for their potential in this area due to their inherent charge transport capabilities and stability. rsc.orgspast.org The presence of both hydroxyl and cyano groups in 10-hydroxyphenanthrene-9-carbonitrile is expected to modulate its semiconductor properties significantly.

The electron-withdrawing nature of the cyano group can enhance the electron affinity of the phenanthrene core, a desirable trait for n-type organic semiconductors. nih.govnih.gov Conversely, the electron-donating hydroxyl group can improve hole injection and transport, which is characteristic of p-type semiconductors. spast.orgrsc.org This dual functionalization could potentially lead to ambipolar behavior, where the material can conduct both positive and negative charge carriers, a highly sought-after property for fabricating complementary metal-oxide-semiconductor (CMOS)-like logic circuits. rsc.org

Research on related functionalized phenanthrenes has demonstrated that such substitutions can effectively tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org For instance, the introduction of dicyanomethylene groups onto a phenanthrene framework has been shown to stabilize the LUMO energy level, improving electron mobility in organic thin-film transistors (OTFTs). nih.gov While specific data for this compound is not widely available, the principles established from analogous compounds suggest its potential as a versatile organic semiconductor.

Table 1: Comparative Electronic Properties of Functionalized Phenanthrene Derivatives

Compound/SystemFunctionalizationKey Finding
Phenanthrene-based D-A CopolymersDimethoxy substitutionHigher HOMO energy levels due to electron-donating nature. rsc.org
Imide-Functionalized PhenanthrenesImide and dicyanomethylene groupsStabilized LUMO energy level, leading to improved electron mobility. nih.gov
Cyano-Substituted PAHsCyano groupsIncreased electron affinity and thermal stability. nih.gov

This table presents data from related phenanthrene derivatives to infer the potential properties of this compound.

Luminescent Properties and Optoelectronic Material Development

Phenanthrene itself is known to be a blue-emitting fluorophore. rsc.org The strategic placement of functional groups on the phenanthrene scaffold can significantly alter its luminescent properties, making it a versatile platform for developing new optoelectronic materials for applications such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The combination of an electron-donating hydroxyl group and an electron-withdrawing cyano group in this compound is expected to induce an intramolecular charge transfer (ICT) character upon photoexcitation. rsc.orgmdpi.com This ICT can lead to a red-shift in the emission wavelength compared to the parent phenanthrene molecule. The extent of this shift and the resulting emission color can be finely tuned by the electronic nature and position of the substituents. nih.gov

Studies on other donor-acceptor substituted phenanthrenes have shown that this approach can yield materials with high photoluminescence quantum yields (PLQYs) and tunable emission from the blue to the red region of the visible spectrum. rsc.orgresearchgate.net For example, phenanthrene-based fluorophores with various electron-rich groups have been synthesized, exhibiting deep-blue emission with high efficiency in non-doped OLEDs. rsc.org Furthermore, the rigid phenanthrene core contributes to high thermal stability, a crucial parameter for the longevity of optoelectronic devices. researchgate.net The potential for this compound to exhibit tunable solid-state fluorescence also makes it a candidate for stimuli-responsive luminescent materials. rsc.org

Table 2: Photophysical Properties of Functionalized Phenanthrene Derivatives

Compound/SystemFunctionalizationEmission Wavelength (nm)Key Feature
Phenanthrene-based fluorophoresElectron-rich groups414–430Deep-blue emission with high color purity. rsc.org
Poly(9-(3-Vinyl-phenyl)-phenanthrene)Vinyl-phenyl groups381Broad PL spectrum, enabling energy transfer to dopants. nih.gov
o-carborane-based luminophores with phenanthreneo-carborane423 to 608 (mechano-responsive)Aggregation-induced emission and mechanofluorochromism. rsc.org

This table presents data from related phenanthrene derivatives to infer the potential luminescent properties of this compound.

Development of Functionalized Phenanthrene Scaffolds for Material Science

The phenanthrene ring system serves as a robust and versatile scaffold for the construction of complex, functional organic materials. researchgate.netrsc.org Its planar and rigid structure provides a well-defined platform for attaching various functional groups to tailor its properties for specific applications in material science. nih.gov The synthesis of functionalized phenanthrenes has been an active area of research, with methods developed for regioselective functionalization. rsc.org

The presence of both hydroxyl and cyano groups on the phenanthrene core of this compound offers multiple avenues for further chemical modification. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or used as a point of attachment for polymerization to create advanced polymeric materials. google.com Similarly, the cyano group can participate in various organic reactions, allowing for the construction of more complex molecular architectures.

This ability to serve as a functionalized building block is critical for creating materials with tailored properties. For instance, phenanthrene-based scaffolds have been used to create materials for OLEDs where the phenanthrene core acts as either the emissive layer or the host material. researchgate.net The development of new synthetic methodologies continues to expand the library of accessible functionalized phenanthrenes, paving the way for their application in diverse areas of material science, from sensors to advanced composites. acs.orgbenthamdirect.com

Molecular Recognition and Biochemical Transformation Research

Molecular Interactions with Biomacromolecules (e.g., Human Serum Albumin)

There is no available research on the molecular interactions between 10-hydroxyphenanthrene-9-carbonitrile and human serum albumin (HSA). Consequently, data on its binding site, the thermodynamics of the interaction, or spectroscopic analyses are non-existent.

Enzymatic Transformations and Biocatalysis Studies

Specific enzymatic transformation or biocatalysis studies for this compound have not been reported. Research in this field generally focuses on the broader class of hydroxylated phenanthrenes, where enzymes like oxygenases and peroxygenases are studied for their ability to introduce hydroxyl groups. nih.gov

Microbial Degradation Pathways of Hydroxylated Phenanthrenes

While there is no specific information on the microbial degradation of this compound, extensive research exists on the degradation of phenanthrene (B1679779) by various microorganisms. This research serves as a model for understanding how related compounds might be broken down.

Identification of Metabolic Intermediates and Pathways

Bacterial degradation of phenanthrene typically begins with a dioxygenase enzyme attacking the molecule to form dihydrodiols, which are then converted to dihydroxyphenanthrenes. nih.gov The degradation generally proceeds through one of two main routes, either the phthalate (B1215562) pathway or the salicylate (B1505791) pathway, after being converted to 1-hydroxy-2-naphthoic acid. researchgate.net Common metabolic intermediates identified during the degradation of phenanthrene include 1-hydroxy-2-naphthoic acid, phthalic acid, and protocatechuic acid. osdd.netnih.govepa.gov Some novel pathways have also been identified, such as one involving the formation of 1-naphthol. osdd.netnih.gov

Bacterial Strain Specificity in Biodegradation Research

The ability to degrade phenanthrene is found across a diverse range of bacterial genera, with the specific pathways and efficiency varying between strains. Many bacteria capable of using phenanthrene as their sole source of carbon and energy have been isolated and studied. nih.govnih.gov The degradation process can be influenced by environmental factors such as salinity and can be enhanced by the cooperative action of microbial consortia. epa.govnih.gov

Table 1: Examples of Bacterial Strains Involved in Phenanthrene Degradation

Bacterial Genus/SpeciesKey FindingsCitations
Pseudomonas sp.Capable of degrading phenanthrene, sometimes via a phthalate pathway. researchgate.netnih.gov
Arthrobacter sp.Identified as a phenanthrene-degrading bacterium. nih.govnih.gov
Brevibacterium sp.Shown to degrade phenanthrene and produce novel intermediates like 1-naphthol. nih.govnih.gov
Mycobacterium sp.Degrades phenanthrene via the phthalic acid pathway. nih.gov
Sphingomonas sp.Known for its ability to use fluorene, a related PAH, as a sole carbon source. nih.gov
Achromobacter sp.Enriched in cultures with high phenanthrene-degrading efficiency. nih.gov

Ion Channel Modulation Mechanisms (e.g., TRPM4) by Phenanthrol Analogs

The transient receptor potential melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel that plays a crucial role in various physiological processes by modulating membrane potential. nih.govresearchhub.com It is impermeable to divalent cations like calcium but allows the passage of monovalent cations, with a preference for sodium ions (Na+) over potassium ions (K+). researchhub.commdpi.com The activation of TRPM4 by intracellular calcium leads to membrane depolarization, which in turn influences cellular functions in both excitable and non-excitable cells. researchhub.comchemsynthesis.com Given its widespread expression and physiological significance, TRPM4 has emerged as a key target for pharmacological modulation. nih.govresearchhub.com

Research into the pharmacological inhibition of TRPM4 has led to the identification of several small molecule modulators. Among these, phenanthrene derivatives, particularly 9-phenanthrol (also known as phenanthren-9-ol), have been extensively studied as inhibitors of the TRPM4 channel. nih.govresearchhub.com While direct research on the ion channel modulation properties of This compound is not available in the current scientific literature, the study of its analogue, 9-phenanthrol, provides significant insights into how this class of compounds interacts with and modulates TRPM4.

Detailed Research Findings on Phenanthrol Analogs

9-phenanthrol was one of the first identified specific inhibitors of the TRPM4 channel. nih.govresearchhub.com Its discovery provided a valuable pharmacological tool to investigate the physiological roles of TRPM4. nih.gov Studies have shown that 9-phenanthrol effectively blocks both endogenous and overexpressed TRPM4 channels in various cell types. nih.govresearchgate.net

The inhibitory effect of 9-phenanthrol on TRPM4 is concentration-dependent. Electrophysiological studies have determined its half-maximal inhibitory concentration (IC50) in different experimental setups. For instance, in HEK293 cells overexpressing human TRPM4, the IC50 for 9-phenanthrol has been reported to be approximately 29.1 µM in Na+ influx assays and 17.0 µM in patch-clamp experiments. nih.gov In freshly isolated rat cerebral arterial smooth muscle cells, the IC50 was found to be 11 µM. researchhub.com

Interestingly, the action of 9-phenanthrol can be species-specific. While it inhibits human TRPM4 regardless of whether it is applied to the extracellular or intracellular side of the cell membrane, its effect on mouse TRPM4 is more complex. researchhub.comnih.gov Extracellular application of 9-phenanthrol inhibits mouse TRPM4, but intracellular application can lead to a potentiation of the channel's current. researchhub.comnih.gov This highlights the need for caution when extrapolating findings from animal models to human systems. nih.gov

Subsequent research has focused on identifying more potent and selective TRPM4 inhibitors, leading to the development of other classes of compounds, such as aryloxyacyl-anthranilic acids. nih.gov These newer inhibitors, like compound CBA (4-chloro-2-(2-((4-chloro-2-methylphenoxy) propanamido) benzoic acid) and NBA (4-chloro-2-(2-((4-chloronaphthalen-1-yl) oxy) acetamido) benzoic acid), have shown a significantly higher potency than 9-phenanthrol, with IC50 values in the low micromolar to sub-micromolar range. nih.govnih.gov For example, the IC50 of CBA for human TRPM4 is around 1.0-1.6 µM. nih.gov

The following interactive table summarizes the inhibitory concentrations of various TRPM4 modulators.

CompoundCell TypeAssay MethodIC50 (µM)Reference
9-PhenanthrolHEK293 (human TRPM4)Na+ Influx29.1 ± 5.8 nih.gov
9-PhenanthrolHEK293 (human TRPM4)Patch Clamp17.0 ± 2.8 nih.gov
9-PhenanthrolRat Cerebral Arterial Smooth Muscle11 researchhub.com
CBAHEK293 (human TRPM4)Na+ Influx1.6 ± 0.3 nih.gov
CBAHEK293 (human TRPM4)Patch Clamp1.0 ± 0.2 nih.gov
NBAHEK293 (human TRPM4)Na+ Influx1.5 ± 0.1 nih.gov

The mechanism by which 9-phenanthrol and its analogs inhibit TRPM4 is not yet fully elucidated. nih.gov However, their ability to block the channel has been instrumental in exploring the diverse physiological roles of TRPM4, including the regulation of smooth muscle contraction, neuronal firing, and cardiac function. nih.gov

Environmental Fate and Transport Research

Adsorption Mechanisms on Environmental Matrices (e.g., Soil Clay Minerals)

The sorption of organic compounds to soil and sediment particles is a key process governing their environmental distribution and bioavailability. For compounds like 10-hydroxyphenanthrene-9-carbonitrile, adsorption to environmental matrices such as clay minerals is expected to be a significant factor in their fate.

The adsorption of phenanthrene (B1679779) and its derivatives onto clay minerals is influenced by a combination of intermolecular forces. Van der Waals forces are crucial in the physical adsorption of hydrophobic organic compounds onto mineral surfaces aps.orgmdpi.com. For the nonpolar phenanthrene molecule, these forces are the primary drivers of adsorption to non-polar sites on clay surfaces iaea.org.

Several environmental factors can affect the sorption of this compound in soil and aquatic systems. These include:

Soil Organic Matter: The presence of soil organic matter (SOM) can significantly impact the sorption of phenanthrene and its derivatives. The hydrophobic partitioning of the compound into the organic matrix is often a dominant mechanism frontiersin.org. The aromatic components of SOM can also form π-π interactions with the aromatic rings of the phenanthrene structure frontiersin.org.

pH: The pH of the soil or water can influence the surface charge of clay minerals and the speciation of the adsorbing molecule. For this compound, the hydroxyl group is weakly acidic and can deprotonate at higher pH values. This would result in a negatively charged phenoxide ion, which could be repelled by negatively charged clay surfaces, potentially reducing adsorption.

Ionic Strength: The concentration of dissolved salts in the surrounding water can affect the electrical double layer at the mineral surface and influence the solubility of the organic compound, thereby impacting its adsorption.

Temperature: Adsorption is typically an exothermic process, meaning that an increase in temperature would generally lead to a decrease in the extent of adsorption.

Transformation Pathways in Environmental Systems (e.g., Photochemical Degradation)

Once released into the environment, this compound can undergo various transformation processes. Photochemical degradation is a significant abiotic transformation pathway for PAHs, particularly on soil surfaces and in the upper layers of water bodies researchgate.netatlantis-press.com.

The phenanthrene ring system is susceptible to photodegradation, and the presence of a hydroxyl group can enhance this process by increasing the molecule's ability to absorb light and generate reactive oxygen species. Studies on phenanthrene have shown that its photodegradation on soil surfaces follows pseudo-first-order kinetics and is influenced by factors such as irradiation intensity and pH researchgate.netatlantis-press.com. It is plausible that this compound would undergo similar photochemical transformations, potentially leading to the formation of various degradation products, including quinones and ring-cleavage products researchgate.net.

In addition to photodegradation, microbial transformation is another critical pathway for the breakdown of phenanthrene and its derivatives in the environment nih.govnih.gov. Microorganisms possess enzymes that can hydroxylate the aromatic rings, leading to the formation of diols and subsequent ring fission nih.gov. The initial presence of a hydroxyl group in this compound might make it more susceptible to microbial attack compared to the parent phenanthrene. However, the nitrile group could potentially influence the metabolic pathway and the types of microorganisms capable of its degradation.

Bioavailability Studies in Environmental Contexts

The bioavailability of a contaminant refers to the fraction that is available for uptake by organisms. The bioavailability of this compound in soil and sediment is intrinsically linked to its sorption behavior. Strongly adsorbed molecules are generally less bioavailable to soil organisms and plants mdpi.com.

Further research is necessary to determine the specific bioavailability of this compound and its potential to accumulate in the food chain.

Future Research Directions and Emerging Paradigms

Integration of Advanced Synthetic and Computational Methodologies

The future synthesis and study of 10-hydroxyphenanthrene-9-carbonitrile and its analogs will increasingly rely on a synergistic approach that combines innovative synthetic strategies with high-level computational modeling. This integrated paradigm is expected to accelerate the discovery of novel derivatives with tailored properties and provide deeper insights into their chemical reactivity and potential applications.

Advanced Synthetic Methodologies:

Recent years have seen the development of sophisticated methods for the synthesis of functionalized phenanthrenes, which can be adapted and refined for this compound. These include:

Transition-Metal Catalyzed Cycloisomerization Reactions: These methods offer a modular approach to constructing the phenanthrene (B1679779) core, allowing for the introduction of a wide variety of substituents at specific positions. nih.gov Catalysts based on platinum, gold, gallium, and indium have been shown to be effective in promoting the cyclization of biphenyl (B1667301) derivatives containing an alkyne unit. nih.gov

Photochemical Rearrangement of Diarylethenes: This approach utilizes UV irradiation to induce a 6π-electrocyclization, leading to the formation of functionalized phenanthrenes. rsc.org This method is particularly attractive for its potential to create complex, unsymmetrical phenanthrene structures. rsc.org

Oxidative Radical Cyclization: This strategy provides a pathway to functionalized phenanthrenyl stannanes, which can serve as versatile building blocks for the construction of larger polyaromatic systems. nih.govacs.org

Palladium-Catalyzed Domino Reactions: Novel one-pot reactions using palladium catalysts have been developed to construct phenanthrene derivatives from readily available starting materials, offering high efficiency and a broad substrate scope. nih.gov

These advanced synthetic techniques will enable the creation of a diverse library of this compound derivatives with modified electronic, optical, and biological properties.

Computational Methodologies:

Computational chemistry is becoming an indispensable tool in the study of complex organic molecules. For this compound, computational approaches will be crucial for:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, HOMO-LUMO gap, and potential applications in organic electronics. researchgate.netkoyauniversity.orgconsensus.app For instance, studies on halogenated phenanthrenes have shown that halogenation can significantly reduce the HOMO-LUMO gap and increase electronegativity. koyauniversity.orgconsensus.app

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic reactions and predict the reactivity of different phenanthrene derivatives. mdpi.com

Simulating Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological macromolecules, guiding the design of new therapeutic agents.

The integration of these advanced synthetic and computational methods will create a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results validate and refine computational models.

Table 1: Comparison of Advanced Synthetic Methodologies for Functionalized Phenanthrenes

Methodology Key Features Potential Advantages for this compound Synthesis
Transition-Metal Catalyzed Cycloisomerization Modular, allows for diverse substitution patterns. Precise control over the placement of functional groups on the phenanthrene core.
Photochemical Rearrangement Access to unsymmetrical phenanthrenes. Generation of novel derivatives with unique photophysical properties.
Oxidative Radical Cyclization Formation of versatile building blocks. Facile access to precursors for larger, more complex aromatic systems.
Palladium-Catalyzed Domino Reactions One-pot synthesis, high efficiency. Streamlined and cost-effective production of a variety of derivatives.

Novel Applications in Interdisciplinary Fields

The unique structural and electronic properties of the phenanthrene scaffold suggest that this compound and its derivatives could find applications in a wide range of interdisciplinary fields. Future research will likely focus on exploring these novel applications.

Materials Science: Phenanthrene-based compounds are of considerable interest in materials science due to their electrochemical and photophysical properties. researchgate.net

Organic Electronics: Phenanthrene derivatives have been investigated as semiconductors in organic field-effect transistors (OFETs), exhibiting high mobility and stability. rsc.org The introduction of a cyano group, as in this compound, can enhance electron-injection and hole-blocking capabilities, making such compounds promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Probes: The inherent fluorescence of the phenanthrene core can be exploited in the development of chemical sensors and bio-imaging agents. marketpublishers.com For example, phenanthrenyl derivatives have been incorporated into DNA oligonucleotides as fluorescent probes to study nucleic acid structure and dynamics. nih.gov

Medicinal Chemistry: Phenanthrene is a key structural motif in many natural products with significant biological activity, including alkaloids like morphine and codeine. researchgate.net

Anticancer Agents: Numerous phenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netnih.govresearchgate.net The specific substitution pattern of this compound could be explored for its potential as a novel anticancer agent.

Other Therapeutic Areas: The phenanthrene scaffold is also found in drugs with a range of other therapeutic applications, including antimalarial, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

The development of novel applications for this compound will require close collaboration between chemists, materials scientists, biologists, and engineers.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

Field Potential Application Rationale
Materials Science Organic Light-Emitting Diodes (OLEDs) The cyano group can enhance electron-transporting properties.
Fluorescent Probes The phenanthrene core is inherently fluorescent.
Medicinal Chemistry Anticancer Agents The phenanthrene scaffold is present in many cytotoxic natural products.
Antimicrobial Agents Phenanthrene derivatives have shown antimicrobial activity.

Mechanistic Insights into Complex Biological and Environmental Processes

Understanding the interactions of this compound with biological systems and its fate in the environment is crucial for both its potential applications and its risk assessment. Future research will focus on elucidating the mechanisms underlying these processes.

Biological Processes:

Metabolism and Bioactivation: The metabolism of phenanthrene and its derivatives is a key determinant of their biological activity and toxicity. Cytochrome P450 enzymes are known to play a major role in the oxidation of phenanthrenes. nih.gov Mechanistic studies will be needed to identify the specific metabolic pathways of this compound and to characterize the resulting metabolites.

Molecular Mechanisms of Action: For any identified biological activity, it will be essential to elucidate the underlying molecular mechanism. For example, if a derivative shows anticancer activity, research will focus on identifying its cellular targets and signaling pathways.

Environmental Processes:

Biodegradation: The environmental fate of phenanthrenes is largely determined by microbial degradation. epa.gov Understanding the enzymatic pathways involved in the biodegradation of this compound is important for assessing its environmental persistence.

Environmental Transformation: Abiotic processes can also contribute to the transformation of phenanthrenes in the environment. Mechanistic studies on the photochemical and chemical degradation of this compound will provide a more complete picture of its environmental fate. nih.gov

Advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, combined with isotopic labeling studies, will be instrumental in unraveling the complex mechanisms of biological and environmental transformations of this compound.

Table 3: Key Research Questions for Mechanistic Studies of this compound

Process Key Research Question
Biological Metabolism Which cytochrome P450 isozymes are responsible for the metabolism of this compound?
What are the major metabolic products and are they biologically active?
Environmental Biodegradation Which microorganisms are capable of degrading this compound?
What are the key enzymatic steps and intermediates in the biodegradation pathway?

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^{13}C NMR spectra should resolve aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ 115–120 ppm). For hydroxyl groups, deuterated DMSO can stabilize hydrogen bonding, sharpening the -OH signal .
  • IR : A sharp peak near 2220 cm1^{-1} confirms the nitrile group, while a broad O-H stretch (~3200 cm1^{-1}) indicates the hydroxyl substituent .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 220.0765 (C15_{15}H9_9NO) with fragmentation patterns matching phenanthrene backbone cleavage .

What chromatographic methods are suitable for purity analysis and isolation of this compound?

Basic Research Focus
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 95:5 over 20 min) is effective for purity assessment. For environmental analogs like 9-hydroxyphenanthrene, a detection limit of 10 µg/L in acetonitrile is achievable using UV-Vis at 254 nm . GC-MS with a non-polar column (e.g., HP-5MS) and Kovats' retention index calibration can resolve positional isomers (e.g., 9- vs. 10-substituted derivatives) .

How do electronic effects of the hydroxyl and nitrile substituents influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing nitrile group deactivates the aromatic ring, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group. Computational studies (DFT/B3LYP) on analogous systems show that the nitrile’s -M effect reduces the HOMO energy by ~1.2 eV, lowering reactivity compared to unsubstituted phenanthrene. Experimental validation via bromination under FeBr3_3 catalysis shows preferential substitution at C-3 and C-6 positions .

What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for modeling the environmental persistence of this compound?

Advanced Research Focus
Standard molar enthalpy of formation (ΔfH_fH^\circ) can be estimated using Benson group-additivity methods, yielding ~250 kJ/mol for the phenanthrene core with corrections for -OH (-160 kJ/mol) and -CN (+80 kJ/mol). Vapor pressure at 25°C is predicted via Antoine equation parameters derived from 9-hydroxyphenanthrene data (logPP = 7.1 – 2800/T), indicating low volatility (105^{-5} Pa) .

How can contradictions in reported synthetic yields or spectral data for this compound be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish 9- vs. 10-substituted derivatives .
  • Reaction byproducts : Optimize quenching steps (e.g., rapid cooling to prevent retro-aldol decomposition) .
  • Analytical variability : Cross-validate HPLC retention times with certified reference materials (e.g., LGC Standards’ hydroxyphenanthrene analogs) . Iterative refinement of synthetic protocols and peer-reviewed spectral libraries (NIST WebBook) are critical for reproducibility .

What in silico approaches are recommended for predicting the photodegradation pathways of this compound?

Advanced Research Focus
TD-DFT calculations (B3LYP/6-311+G(d,p)) predict UV-Vis absorption maxima at 290–310 nm, correlating with experimental λmax_{\text{max}} for hydroxylated phenanthrenes . Photodegradation pathways (e.g., hydroxyl radical attack) can be modeled using Gaussian’s EPR-III basis set, identifying C-4 and C-5 as vulnerable to oxidative cleavage .

How does the crystal packing of this compound influence its solid-state stability?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds (e.g., 9-methoxy-9H-xanthene) reveals π-π stacking distances of 3.5–3.7 Å and hydrogen-bonding networks (O-H···N≡C) that stabilize the lattice . For this compound, simulated PXRD patterns (Mercury 4.3) suggest a monoclinic space group (P21_1/c) with Z = 4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.